Thiazinamium metilsulfate

Vue d'ensemble

Description

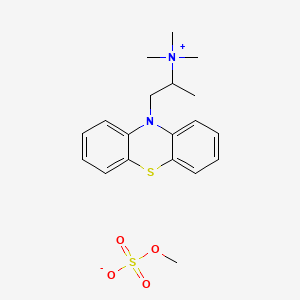

Le métil sulfate de thiazinamium, également connu sous le nom de thiazinam, est un dérivé phénothiazinique d’ammonium quaternaire. Il est principalement utilisé comme antihistaminique et bronchodilatateur. Le composé est connu pour ses propriétés antimuscariniques et antihistaminiques, ce qui le rend efficace dans le traitement de conditions telles que la bronchoconstriction et les réactions allergiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le métil sulfate de thiazinamium peut être synthétisé à partir de prométhazine et de chlorométhane. La réaction implique la méthylation de la prométhazine pour former du chlorure de thiazinamium, qui est ensuite converti en métil sulfate de thiazinamium .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse du métil sulfate de thiazinamium suit une voie similaire, mais à plus grande échelle. Le processus implique le contrôle minutieux des conditions réactionnelles, telles que la température et le pH, afin d’assurer un rendement élevé et la pureté du produit final. L’utilisation de la chromatographie liquide haute performance (HPLC) est courante dans la purification et le contrôle qualité du composé .

Analyse Des Réactions Chimiques

Types de réactions : Le métil sulfate de thiazinamium subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le métil sulfate de thiazinamium en ses dérivés aminés correspondants.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de l’atome d’azote du cycle phénothiazinique.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés aminés.

Substitution : Divers dérivés phénothiaziniques substitués.

4. Applications de la recherche scientifique

Le métil sulfate de thiazinamium a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en analyse chromatographique.

Biologie : Employé dans des études impliquant la signalisation cellulaire et la liaison des récepteurs en raison de ses propriétés antimuscariniques.

Médecine : Investigué pour son potentiel dans le traitement des affections respiratoires, des allergies et d’autres troubles liés à l’histamine.

Applications De Recherche Scientifique

Thiazinamium metilsulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

Biology: Employed in studies involving cell signaling and receptor binding due to its antimuscarinic properties.

Medicine: Investigated for its potential in treating respiratory conditions, allergies, and other histamine-related disorders.

Mécanisme D'action

Le métil sulfate de thiazinamium exerce ses effets par une combinaison d’actions antimuscariniques et antihistaminiques. Il se lie aux récepteurs muscariniques, bloquant l’action de l’acétylcholine, ce qui entraîne une bronchodilatation et une réduction de la sécrétion de mucus. De plus, il antagonise les récepteurs H1 de l’histamine, empêchant la bronchoconstriction induite par l’histamine et les réactions allergiques .

Composés similaires :

Prométhazine : Un autre dérivé phénothiazinique ayant des propriétés antihistaminiques.

Chlorpromazine : Une phénothiazine utilisée principalement comme antipsychotique.

Diphenhydramine : Un antihistaminique ayant des propriétés antagonistes similaires au récepteur H1.

Unicité : Le métil sulfate de thiazinamium est unique en raison de sa structure d’ammonium quaternaire, ce qui renforce son activité antimuscarinique et réduit l’absorption systémique lorsqu’il est utilisé par voie topique. Cela le rend particulièrement utile pour les traitements localisés avec des effets secondaires systémiques minimes .

Comparaison Avec Des Composés Similaires

Promethazine: Another phenothiazine derivative with antihistaminic properties.

Chlorpromazine: A phenothiazine used primarily as an antipsychotic.

Diphenhydramine: An antihistamine with similar H1 receptor antagonistic properties.

Uniqueness: Thiazinamium metilsulfate is unique due to its quaternary ammonium structure, which enhances its antimuscarinic activity and reduces systemic absorption when used topically. This makes it particularly useful for localized treatments with minimal systemic side effects .

Activité Biologique

Thiazinamium metilsulfate, also known as thiazinam, is a quaternary ammonium compound primarily recognized for its antihistaminic and anticholinergic properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by relevant data tables and research findings.

- Chemical Formula : C₁₈H₂₃N₂S⁺

- Molar Mass : Approximately 299.46 g/mol

This compound is utilized in the treatment of allergic conditions due to its ability to block H₁ histamine receptors, alleviating symptoms such as itching, sneezing, and nasal congestion.

This compound exhibits dual mechanisms of action:

- Antihistaminic Activity : By antagonizing H₁ receptors, it prevents histamine-induced allergic responses.

- Anticholinergic Effects : The compound also blocks muscarinic receptors, leading to bronchodilation and reduced mucus secretion, making it useful in respiratory conditions .

Pharmacokinetics

Research indicates significant variability in the bioavailability of this compound among individuals. A study involving eight volunteers highlighted substantial interindividual differences in absorption rates . The compound is rapidly excreted after administration; approximately 40% of the dose is eliminated unchanged in urine within eight hours post-intravenous injection .

Clinical Applications

This compound is primarily employed in:

- Allergy Treatment : Effective for managing allergic reactions through its antihistaminic properties.

- Topical Formulations : Its quaternary structure allows for reduced systemic absorption, making it suitable for localized treatments with minimal side effects.

- Respiratory Conditions : Due to its anticholinergic effects, it is also investigated for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

Comparative Analysis with Other Antihistamines

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Promethazine | Phenothiazine | Antihistamine | Strong sedative effects; used for nausea |

| Diphenhydramine | Ethanolamine | Antihistamine | Commonly used for allergies; sedative properties |

| Chlorpheniramine | Alkylamine | Antihistamine | Less sedative; often used in cold medications |

| Cetirizine | Piperazine | Antihistamine | Less sedation; longer duration of action |

| This compound | Quaternary Ammonium | Antihistamine & Anticholinergic | Reduced systemic absorption when applied topically |

The unique quaternary ammonium structure of this compound enhances its antimuscarinic activity while minimizing systemic side effects when used topically.

Propriétés

IUPAC Name |

methyl sulfate;trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N2S.CH4O4S/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;1-5-6(2,3)4/h5-12,14H,13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIDQAVCCRUFGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871532 | |

| Record name | Thiazinamium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58-34-4 | |

| Record name | Thiazinamium methyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazinamium metilsulfate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazinamium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazinamium metilsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZINAMIUM METILSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA16WBX317 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.